molecular formula C10H11ClF3N B1395902 (1R)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride CAS No. 1181394-23-9

(1R)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride

Cat. No. B1395902
CAS RN: 1181394-23-9
M. Wt: 237.65 g/mol
InChI Key: LIXYGVSHBCXOGR-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride, also known as TFMPP hydrochloride, is an organic compound with a wide range of applications. It is a chiral amino acid derivative and has been used in the synthesis of various organic compounds, including pharmaceuticals. TFMPP hydrochloride is also used in scientific research as a probe for studying the function of neurotransmitter receptors.

Scientific Research Applications

Environmental Remediation

One significant application of amine-functionalized compounds is in environmental remediation, particularly in the removal of persistent organic pollutants such as perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. Ateia et al. (2019) discuss how amine-containing sorbents offer alternative solutions for PFAS control in municipal water and wastewater treatment due to their ability to engage in electrostatic interactions and hydrophobic interactions with PFAS molecules, pointing to the critical role of sorbent design in enhancing PFAS removal efficiency (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).

Pharmacological Research

In pharmacological research, compounds with amine functionalities are explored for their potential in drug delivery and cancer therapy. For instance, Zhang et al. (2013) review the use of FTY720, an immunosuppressant with a potent anti-multiple sclerosis effect, in cancer therapy. The study highlights the preclinical antitumor efficacy of FTY720 in several cancer models, indicating the involvement of S1PR-independent mechanisms different from its immunosuppressive property (Zhang, Wang, Ji, Cong, & Zhu, 2013).

Materials Science

Amine-functionalized materials have garnered interest in materials science for their ability to interact with various chemical species, making them suitable for applications such as sensor development and surface modification. For example, Siow et al. (2006) review plasma methods for generating chemically reactive surfaces that contain amine groups, which are useful for covalent biomolecule immobilization and cell colonization. These surfaces have demonstrated excellent support for human cell line colonization, underscoring the importance of surface chemistry in bio-interfacial applications (Siow, Britcher, Kumar, & Griesser, 2006).

properties

IUPAC Name

(1R)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N.ClH/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13;/h2-6,9H,1,14H2;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXYGVSHBCXOGR-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C1=CC=C(C=C1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H](C1=CC=C(C=C1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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